molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

Chloro(decyl)dimethylsilane

Cat. No.: B1271424
CAS No.: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Description

Chloro(decyl)dimethylsilane is an organosilicon compound with the molecular formula C12H27ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(decyl)dimethylsilane can be synthesized through the reaction of decylmagnesium bromide with dimethylchlorosilane. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of decyl alcohol with dimethylchlorosilane in the presence of a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product. The resulting mixture is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Chloro(decyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloro(decyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(decyl)dimethylsilane involves the formation of covalent bonds with nucleophilic groups on other molecules. This reactivity is due to the presence of the silicon-chlorine bond, which is highly susceptible to nucleophilic attack. The compound can modify surfaces by forming self-assembled monolayers, enhancing the properties of materials such as hydrophobicity and adhesion .

Comparison with Similar Compounds

Chloro(decyl)dimethylsilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:

These comparisons highlight the versatility and specificity of this compound in various applications.

Properties

IUPAC Name

chloro-decyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885702
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38051-57-9
Record name Chlorodecyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38051-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodecyldimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodecyldimethylsilane
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Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 54.1 g (0.25 mole) of decyldimethylsilanol, 215 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 51.7 g of decyldimethylchlorosilane.
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro(decyl)dimethylsilane
Reactant of Route 2
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Chloro(decyl)dimethylsilane
Reactant of Route 3
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Chloro(decyl)dimethylsilane
Reactant of Route 4
Chloro(decyl)dimethylsilane

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